molecular formula C15H24N2O5 B8273225 Boc-Pro-D-Pro-OH

Boc-Pro-D-Pro-OH

Cat. No.: B8273225
M. Wt: 312.36 g/mol
InChI Key: XGDABHXCVGCHBB-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Pro-D-Pro-OH is a protected dipeptide featuring a proline residue coupled to a D-proline residue, with an N-terminal tert-butoxycarbonyl (Boc) protecting group. This configuration is valuable in peptide science, as the incorporation of a D-proline residue can induce unique conformational constraints and enhance the metabolic stability of peptide sequences . In Solid-Phase Peptide Synthesis (SPPS), the Boc group serves as an acid-labile protecting group for the amine terminus, allowing for selective deprotection during chain elongation . This dipeptide is particularly useful in the synthesis of complex peptides and for studying secondary structures. The rigid, cyclic structure of the consecutive proline residues makes it a candidate for investigating turns and helices within peptides, which is crucial for developing peptide-based therapeutics and understanding protein folding . This product is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

IUPAC Name

(2R)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11+/m0/s1

InChI Key

XGDABHXCVGCHBB-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Single Proline Derivatives

Boc-D-Pro-OH
  • Structure : Single D-proline with Boc protection.
  • Molecular Formula: C₁₀H₁₇NO₄ | MW: 215.25 g/mol | Melting Point: 135°C | Solubility: Soluble in DMF, DCM .
  • Key Differences : Lacks the second proline residue, reducing conformational rigidity. Used as a building block for peptides requiring D-proline incorporation .
Boc-Pro-OH
  • Structure : Single L-proline with Boc protection.
  • Molecular Formula: C₁₀H₁₇NO₄ | MW: 215.25 g/mol | Melting Point: ~130–135°C (similar to Boc-D-Pro-OH).
  • Key Differences : L-configuration vs. D-configuration in Boc-Pro-D-Pro-OH. Affects peptide helicity and receptor binding .

Dipeptides with Varied Residues

Boc-D-Phe-Pro-OH
  • Structure : Boc-protected D-phenylalanine followed by L-proline.
  • Molecular Formula : C₁₉H₂₆N₂O₅ | MW : 362.42 g/mol | Storage : Sealed, dry, 2–8°C .
  • Key Differences : Hydrophobic phenylalanine introduces aromatic interactions, altering solubility and peptide aggregation behavior compared to this compound .

Modified Proline Derivatives

Boc-D-HoPro-OH (Homoproline)
  • Structure : Boc-protected D-homoproline (six-membered piperidine ring vs. proline’s five-membered pyrrolidine).
  • Molecular Formula: C₁₁H₁₉NO₄ | MW: 229.27 g/mol | Solubility: 0.3 g in 2 mL DMF | Hazards: Irritant (Xi) .
  • Key Differences : Expanded ring size increases conformational flexibility. Used to study ring size effects on peptide stability .
Boc-4-oxo-Pro-OH
  • Structure : Boc-protected 4-oxo-L-proline (ketone substitution at C4).
  • Molecular Formula: C₁₀H₁₅NO₅ | MW: 229.2 g/mol.
  • Key Differences : Ketone group enhances reactivity for post-synthetic modifications, unlike this compound .
Boc-Hyp-OH DCHA
  • Structure : Boc-protected trans-4-hydroxy-L-proline with dicyclohexylammonium salt.
  • Molecular Formula : C₁₇H₂₈N₂O₅ (free acid) | MW : 340.42 g/mol.
  • Key Differences : Hydroxyl group enables hydrogen bonding, influencing collagen-like peptide structures .

Compounds with Alternative Protecting Groups

Z-D-Pro-OH
  • Structure : Benzyloxycarbonyl (Z)-protected D-proline.
  • Molecular Formula: C₁₃H₁₅NO₄ | MW: 249.26 g/mol.
  • Key Differences: Z group removed via hydrogenolysis, contrasting with Boc’s acid-labile cleavage. Impacts synthetic strategy choice .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Melting Point (°C) Solubility Key Feature
This compound C₁₅H₂₄N₂O₅ 336.36 N/A Organic solvents Conformationally constrained
Boc-D-Pro-OH C₁₀H₁₇NO₄ 215.25 135 DMF, DCM Single D-proline building block
Boc-D-Phe-Pro-OH C₁₉H₂₆N₂O₅ 362.42 N/A N/A Aromatic hydrophobicity
Boc-D-HoPro-OH C₁₁H₁₉NO₄ 229.27 116–119 DMF Six-membered ring
Boc-4-oxo-Pro-OH C₁₀H₁₅NO₅ 229.2 N/A N/A Ketone functional group
Z-D-Pro-OH C₁₃H₁₅NO₄ 249.26 N/A N/A Acid-stable, H₂-labile

Q & A

Q. Q1. What are the established synthetic routes for Boc-Pro-D-Pro-OH, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Protection : Use of tert-butoxycarbonyl (Boc) for amine protection to prevent undesired side reactions .
  • Coupling : Activation with reagents like HBTU or DCC in DMF, with monitoring via TLC or HPLC to track reaction progress.
  • Deprotection : Acidic cleavage (e.g., TFA) to remove Boc groups.
    Yield optimization requires precise control of temperature (0–25°C) and stoichiometric ratios (1:1.2 for amino acid:activator). Purity (>95%) is achieved via reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies backbone conformation and stereochemistry. Proline’s cyclic structure shows distinct δ protons (3.8–4.5 ppm) and carbonyl carbons (~175 ppm). D-Pro configuration alters NOE patterns compared to L-Pro .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (215.3 g/mol) and detects impurities. Fragmentation patterns distinguish Boc-protected intermediates .

Advanced Research Questions

Q. Q3. How does the D-Pro configuration in this compound influence peptide backbone conformation, and what experimental approaches validate these effects?

Methodological Answer: D-Pro induces β-turn or polyproline II helix conformations, altering peptide rigidity. Methods:

  • Circular Dichroism (CD) : Compare spectra of peptides with L-Pro vs. D-Pro; β-turns show minima at ~220 nm.
  • X-ray Crystallography : Resolve crystal structures to confirm dihedral angles (φ/ψ) and hydrogen-bonding networks.
    Contradictions in CD data (e.g., solvent-dependent shifts) require triaging via molecular dynamics simulations to assess solvent interactions .

Q. Q4. How can computational modeling predict this compound’s role in peptide stability, and what parameters are critical for force field accuracy?

Methodological Answer:

  • Molecular Dynamics (MD) : Use AMBER or CHARMM force fields with explicit solvent models (TIP3P). Key parameters:
    • Torsional angles for proline rings.
    • Hydrogen-bond lifetimes in aqueous vs. nonpolar environments.
  • Docking Studies : Predict binding affinities when this compound is part of enzyme inhibitors (e.g., proteases). Validate with experimental IC₅₀ values .

Q. Q5. What strategies resolve contradictions in NMR data for this compound derivatives, particularly regarding stereochemical assignments?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations between α-protons and adjacent residues confirm spatial proximity.
  • Isotopic Labeling : ¹³C-labeled Pro enhances signal resolution in crowded spectra.
  • Comparative Analysis : Cross-reference with X-ray data or computational predictions to validate ambiguous peaks .

Q. Q6. How does this compound’s solubility profile impact its application in peptide synthesis, and what solvent systems are empirically validated?

Methodological Answer: Solubility is pH- and solvent-dependent:

  • Polar Solvents : DMSO or DMF (10–20 mg/mL) for SPPS.
  • Aqueous Buffers : Limited solubility (<1 mg/mL at pH 7); enhance with co-solvents (e.g., 10% acetonitrile).
    Precipitation during coupling is mitigated by incremental reagent addition and sonication .

Methodological Frameworks for Research Design

Q7. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound’s role in enzyme inhibition?

Methodological Answer:

  • Feasible : “Does this compound inhibit MMP-9 at physiologically achievable concentrations (IC₅₀ < 10 µM)?”
  • Novel : Compare with known inhibitors (e.g., batimastat) using kinetic assays.
  • Ethical : Use in vitro models (cell-free assays) before animal trials .

Q. Q8. What PICO (Population, Intervention, Comparison, Outcome) elements apply to this compound’s therapeutic potential?

Methodological Answer:

  • Population : Cancer cell lines (e.g., HeLa) overexpressing target enzymes.
  • Intervention : Treatment with this compound-conjugated peptides (0.1–100 µM).
  • Comparison : Untreated cells or scrambled-sequence peptides.
  • Outcome : Apoptosis rate (via flow cytometry) and enzyme activity (fluorogenic substrates) .

Data Presentation and Reproducibility

Q. Q9. What are the minimum reporting standards for this compound studies to ensure reproducibility?

Methodological Answer:

  • Experimental Section : Detail solvent grades, instrument models (e.g., Bruker 500 MHz NMR), and purity thresholds.
  • Data Deposition : Upload raw NMR (FID files), HPLC chromatograms, and crystallographic data to public repositories (e.g., Cambridge Structural Database).
  • Negative Results : Report failed coupling attempts or uncharacterized byproducts to guide troubleshooting .

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